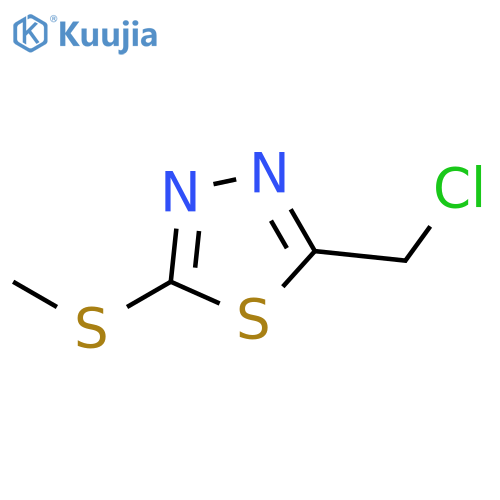Cas no 3914-48-5 (2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole)
2-(クロロメチル)-5-(メチルスルファニル)-1,3,4-チアジアゾールは、有機合成化学において重要な中間体として利用される複素環式化合物です。分子内にチアジアゾール骨格と反応性の高いクロロメチル基を有し、医農薬品や機能性材料の合成原料としての応用が可能です。特に、求核置換反応による修飾が容易な点が特徴で、硫黄原子を含むことから電子特性の調整にも寄与します。高い反応性と安定性を兼ね備えており、精密有機合成における多様な誘導体化が可能です。

3914-48-5 structure
商品名:2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole 化学的及び物理的性質
名前と識別子
-
- 1,3,4-THIADIAZOLE, 2-(CHLOROMETHYL)-5-(METHYLTHIO)-
- 2-(chloromethyl)-5-methylsulfanyl-1,3,4-thiadiazole
- 2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
- DAA91448
- G44858
- AKOS026727011
- 3914-48-5
- EN300-52350
- SCHEMBL7981774
- CS-0250825
- 984-105-5
-
- インチ: InChI=1S/C4H5ClN2S2/c1-8-4-7-6-3(2-5)9-4/h2H2,1H3
- InChIKey: YTPURTLYIXRGNP-UHFFFAOYSA-N
- ほほえんだ: CSC1=NN=C(S1)CCl
計算された属性
- せいみつぶんしりょう: 179.9582682Da
- どういたいしつりょう: 179.9582682Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 92.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 79.3Ų
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 294.8±42.0 °C at 760 mmHg
- フラッシュポイント: 132.1±27.9 °C
- じょうきあつ: 0.0±0.6 mmHg at 25°C
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | C621650-25mg |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 25mg |
$ 70.00 | 2022-06-06 | ||
| Enamine | EN300-52350-10.0g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 10.0g |
$2024.0 | 2023-02-10 | |
| TRC | C621650-250mg |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 250mg |
$ 365.00 | 2022-06-06 | ||
| Enamine | EN300-52350-0.05g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 0.05g |
$88.0 | 2023-02-10 | |
| Enamine | EN300-52350-0.5g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 0.5g |
$353.0 | 2023-02-10 | |
| Enamine | EN300-52350-5.0g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 5.0g |
$1364.0 | 2023-02-10 | |
| Enamine | EN300-52350-0.1g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 0.1g |
$132.0 | 2023-02-10 | |
| Aaron | AR019XAQ-2.5g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 2.5g |
$1295.00 | 2025-02-14 | |
| 1PlusChem | 1P019X2E-10g |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 10g |
$2564.00 | 2024-05-03 | |
| 1PlusChem | 1P019X2E-100mg |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole |
3914-48-5 | 95% | 100mg |
$219.00 | 2024-05-03 |
2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole 関連文献
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
3914-48-5 (2-(chloromethyl)-5-(methylsulfanyl)-1,3,4-thiadiazole) 関連製品
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
